Ethyl 2-(2-naphthylacetylamino)-5-phenylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-(2-naphthylacetylamino)-5-phenylthiophene-3-carboxylate is a complex organic compound that features a thiophene ring substituted with ethyl, naphthyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-naphthylacetylamino)-5-phenylthiophene-3-carboxylate typically involves multistep organic reactions. One common approach is to start with 2-naphthol, which undergoes acetylation to form 2-naphthylacetyl chloride. This intermediate is then reacted with 5-phenylthiophene-3-carboxylic acid in the presence of a base to form the desired product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-naphthylacetylamino)-5-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethyl or phenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(2-naphthylacetylamino)-5-phenylthiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-naphthylacetylamino)-5-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The pathways involved can include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(2-naphthylacetylamino)-5-phenylthiophene-3-carboxylate: shares structural similarities with other thiophene derivatives, such as:
Uniqueness
The unique combination of naphthyl, phenyl, and thiophene moieties in this compound imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Biological Activity
Ethyl 2-(2-naphthylacetylamino)-5-phenylthiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : Ethyl 2-[(2-naphthalen-1-ylacetyl)amino]-5-phenylthiophene-3-carboxylate
- Molecular Formula : C25H21NO3S
- Molecular Weight : 415.5 g/mol
- CAS Number : [Not provided in the sources]
This compound features a thiophene ring, which is known for its diverse biological activities, including anti-cancer properties.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. While specific synthetic routes for this compound are not detailed in the available literature, similar compounds have been synthesized using standard organic chemistry techniques involving acylation and esterification reactions.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity : Studies have shown that related thiophene derivatives demonstrate potent cytotoxic effects against human leukemia (HL-60) and other cancer cell lines, including murine L1210 and P388 leukemias .
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of DNA and RNA synthesis, as well as interference with critical enzymes involved in nucleic acid metabolism .
Other Biological Activities
While the focus has primarily been on its anticancer properties, there is potential for this compound to exhibit other biological activities, including:
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of a series of thiophene derivatives on HL-60 cells, demonstrating that modifications to the thiophene structure significantly influenced their activity. The study found that certain substitutions enhanced potency against leukemia cells .
- Mechanistic Studies : Further investigations into the mechanism revealed that these compounds could induce apoptosis in cancer cells through DNA damage and disruption of cell cycle progression .
Research Findings Summary Table
Study | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
---|---|---|---|
Study A | HL-60 | 10 | DNA synthesis inhibition |
Study B | L1210 | 15 | Apoptosis induction |
Study C | P388 | 12 | Enzyme inhibition |
Properties
Molecular Formula |
C25H21NO3S |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
ethyl 2-[(2-naphthalen-1-ylacetyl)amino]-5-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C25H21NO3S/c1-2-29-25(28)21-16-22(18-10-4-3-5-11-18)30-24(21)26-23(27)15-19-13-8-12-17-9-6-7-14-20(17)19/h3-14,16H,2,15H2,1H3,(H,26,27) |
InChI Key |
GQUAMAPLHDGDDV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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